1-(Difluoromethyl)cyclopentan-1-amine hydrochloride

Description

Molecular Geometry and Conformational Analysis

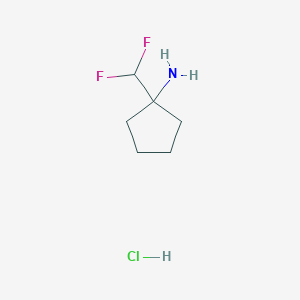

The molecular structure of this compound features a five-membered cyclopentane ring with geminal substitution at the carbon-1 position. The molecular formula C6H12ClF2N reflects the presence of the difluoromethyl group (-CHF2) and the protonated amine functionality in the hydrochloride salt form. The Simplified Molecular Input Line Entry System representation NC1(C(F)F)CCCC1.[H]Cl accurately describes the connectivity, showing the quaternary carbon center bearing both the amine and difluoromethyl substituents.

The International Union of Pure and Applied Chemistry name this compound precisely defines the substitution pattern and salt form. The molecular weight of 171.62 grams per mole indicates the combined mass of the organic cation and chloride anion. The presence of two fluorine atoms in the difluoromethyl group introduces significant electronegativity effects that influence the overall molecular geometry and conformational preferences.

The International Chemical Identifier string InChI=1S/C6H11F2N.ClH/c7-5(8)6(9)3-1-2-4-6;/h5H,1-4,9H2;1H provides a unique structural descriptor that accounts for both the organic component and the hydrochloride salt formation. The International Chemical Identifier Key WLYCASCIFNOUHT-UHFFFAOYSA-N serves as a condensed hash representation of the complete molecular structure.

Crystallographic Studies and Solid-State Arrangement

Limited crystallographic data is available for this compound in the current literature. However, comparative analysis with related difluoromethylated cyclic compounds provides insights into potential solid-state arrangements. The crystal structure of analogous compounds in this chemical class typically reveals a cyclopentane ring adopting a half-chair conformation when substituted with electron-withdrawing groups.

The hydrochloride salt formation significantly influences the solid-state packing through hydrogen bonding interactions between the protonated amine and chloride counterion. Such ionic interactions typically result in ordered crystal lattices with defined intermolecular spacing. The presence of the difluoromethyl group introduces additional dipole-dipole interactions that can affect the overall crystal packing efficiency.

Storage recommendations of sealed containers at 2-8 degrees Celsius suggest that the crystalline form is stable under controlled conditions but may be sensitive to moisture and temperature variations. The requirement for dry storage indicates that the hygroscopic nature of the hydrochloride salt could influence crystal structure stability and morphology.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound requires consideration of the unique signatures arising from the difluoromethyl group and the cyclopentane framework. Nuclear magnetic resonance spectroscopy provides critical structural information, with the difluoromethyl carbon typically appearing as a triplet due to coupling with the two equivalent fluorine atoms. The quaternary carbon bearing both substituents exhibits characteristic downfield shifts influenced by the electron-withdrawing effects of both the difluoromethyl group and the protonated amine.

Fluorine-19 nuclear magnetic resonance spectroscopy offers particularly valuable structural confirmation, with the two fluorine atoms in the difluoromethyl group appearing as a characteristic doublet due to coupling with the methine hydrogen. The chemical shift values for these fluorine signals provide information about the electronic environment and potential conformational effects.

Infrared spectroscopy reveals distinctive absorption bands corresponding to the various functional groups present. The amine hydrochloride exhibits characteristic broad absorption in the 3000-2500 wavenumber region due to nitrogen-hydrogen stretching vibrations. The carbon-fluorine stretching modes appear in the 1000-1300 wavenumber region, providing confirmation of the difluoromethyl group presence.

Mass spectrometry analysis typically shows the molecular ion peak at mass-to-charge ratio 135 for the free base form, with characteristic fragmentation patterns reflecting loss of the difluoromethyl group and cyclopentane ring opening. The hydrochloride salt requires consideration of the ionic nature during mass spectrometric analysis.

Computational Chemistry Predictions (Density Functional Theory, Molecular Dynamics)

Computational chemistry analysis provides detailed insights into the electronic and conformational properties of this compound. The Topological Polar Surface Area of 26.02 square angstroms indicates the molecular surface area occupied by polar atoms, primarily nitrogen and fluorine. This relatively small polar surface area suggests limited hydrogen bonding capacity beyond the primary amine functionality.

The calculated logarithm of the partition coefficient value of 1.9448 predicts moderate lipophilicity, indicating balanced hydrophobic and hydrophilic character. This property results from the combination of the hydrophobic cyclopentane ring and the polar difluoromethyl and amine groups. The computed value suggests favorable membrane permeability characteristics while maintaining sufficient aqueous solubility.

Hydrogen bond analysis reveals one hydrogen bond acceptor site and one hydrogen bond donor site, corresponding to the fluorine atoms and the amine nitrogen respectively. The single rotatable bond count reflects the limited conformational flexibility around the difluoromethyl group attachment point. This restricted rotation contributes to well-defined conformational preferences and potentially enhanced binding specificity in biological systems.

| Property | Value | Units |

|---|---|---|

| Topological Polar Surface Area | 26.02 | Ų |

| Logarithm of Partition Coefficient | 1.9448 | - |

| Hydrogen Bond Acceptors | 1 | - |

| Hydrogen Bond Donors | 1 | - |

| Rotatable Bonds | 1 | - |

| Molecular Weight | 171.62 | g/mol |

Density functional theory calculations on related difluoromethylated compounds suggest that the carbon-fluorine bonds exhibit partial ionic character due to the high electronegativity difference between carbon and fluorine. This electronic distribution influences the overall molecular dipole moment and affects intermolecular interactions in both solution and solid phases.

Properties

IUPAC Name |

1-(difluoromethyl)cyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c7-5(8)6(9)3-1-2-4-6;/h5H,1-4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYCASCIFNOUHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(Difluoromethyl)cyclopentan-1-amine hydrochloride generally involves:

- Introduction of the difluoromethyl group onto a cyclopentane or cyclopentanone precursor.

- Conversion of the ketone or corresponding intermediate into the amine functionality.

- Formation of the hydrochloride salt for improved stability and handling.

The key challenge is the selective and efficient incorporation of the difluoromethyl group, which is typically achieved via difluorocarbene chemistry or related fluorination techniques.

Difluoromethylation Approaches

Difluorocarbene Generation and Cyclopropanation

Difluorocarbene (:CF2) is a highly reactive intermediate widely used for introducing difluoromethyl groups into organic molecules. Common methods generate difluorocarbene from halodifluoromethanes or their salts under basic or thermal conditions.

- Reagents: Sodium bromodifluoroacetate (BrCF2COONa) and sodium chlorodifluoroacetate (ClCF2COONa) are frequently used as difluorocarbene precursors.

- Conditions: Thermal decomposition in solvents such as diglyme or tetrahydrofuran (THF) at elevated temperatures (typically 150-180 °C) or microwave irradiation to accelerate the reaction.

- Advantages: Sodium bromodifluoroacetate is more stable and decomposes at lower temperatures compared to the chloro analogue, providing higher yields and easier handling.

This difluorocarbene can be reacted with cyclopentene derivatives or cyclopentanone-derived alkenes to form difluoromethylcyclopropane intermediates, which can be ring-opened or further transformed to the target amine.

Non-Carbene Methods

Alternative methods avoid difluorocarbene intermediates by using Michael addition and radical cyclization strategies:

Representative Preparation Route (Literature-Based)

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Difluorocarbene generation and cyclopropanation | Sodium bromodifluoroacetate, diglyme, 150 °C, microwave irradiation (optional) | Difluoromethylcyclopropane intermediate | 90-99 | High yield, stable reagent, scalable |

| 2 | Ring-opening or functionalization | Acid/base or nucleophilic conditions | Difluoromethylcyclopentanone or related intermediate | Variable | Depends on substrate and conditions |

| 3 | Reductive amination | Ammonia or amine source, NaBH4 or catalytic hydrogenation | 1-(Difluoromethyl)cyclopentan-1-amine | 70-85 | Can be stereoselective with chiral auxiliaries |

| 4 | Salt formation | HCl in ethanol or ethyl acetate | This compound | Quantitative | Improves handling and purification |

Detailed Research Findings

- Scalability: Recent patents emphasize scalable routes using inexpensive starting materials and avoiding low-temperature Grignard reactions or flash chromatography, which are impractical for large-scale production.

- Solvent Effects: Preferred solvents for condensation and reduction steps include isopropanol, toluene, THF, and 2-methyltetrahydrofuran due to their balance of polarity and ease of removal.

- Catalysts and Additives: Lewis acids (e.g., boron-based) facilitate imine formation in condensation steps. Catalytic hydrogenation or hydride reagents reduce imines to amines efficiently.

- Yield Optimization: Use of sodium bromodifluoroacetate as difluorocarbene source leads to near-quantitative yields in cyclopropanation steps, outperforming chlorodifluoroacetate.

- Alternative Fluorination: Methyl 2,2-difluorosulfonyldifluoroacetate (MDFA) can also serve as a difluorocarbene source under mild conditions, providing 82% NMR yield in model reactions.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)cyclopentan-1-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include various derivatives of the cyclopentane ring, such as alcohols, ketones, and other substituted amines.

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated for its potential as a drug candidate, particularly for treating neurological disorders. Its structure suggests that it may interact with neurotransmitter systems, potentially modulating mood and cognitive functions. Research indicates that compounds with similar structures often exhibit activity against specific biological targets, such as serotonin and dopamine receptors .

Organic Synthesis

This compound serves as a valuable building block in the synthesis of complex organic molecules. It is utilized in the preparation of pharmaceuticals and agrochemicals, where its unique properties can enhance the efficacy and selectivity of the resulting compounds .

Biochemical Probes

The compound is being explored for its potential as a biochemical probe. Its ability to modulate enzyme activity or receptor interactions makes it a candidate for studying various biochemical pathways related to neurotransmission and metabolism .

Case Study 1: Neurotransmitter Modulation

A study investigated the binding affinity of this compound at serotonin receptors. The results indicated that the compound exhibited significant binding activity, suggesting its potential role in developing antidepressants or anxiolytics .

| Compound | Target Receptor | Binding Affinity | Potential Application |

|---|---|---|---|

| This compound | Serotonin Receptor | High | Antidepressant Development |

Case Study 2: Synthesis of Fluorinated Compounds

In another study, researchers utilized this compound as a precursor in synthesizing fluorinated derivatives with enhanced biological activity. The difluoromethyl group was found to significantly improve the lipophilicity of the compounds, leading to better absorption characteristics .

| Synthesis Method | Product | Biological Activity |

|---|---|---|

| Nucleophilic Substitution | Fluorinated Cyclopentanes | Increased Lipophilicity |

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)cyclopentan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Cyclopentane/Related Rings

(a) 1-[(Dimethylamino)methyl]cyclopentan-1-amine Dihydrochloride

- Structure: Cyclopentane ring with a dimethylaminomethyl substituent and a primary amine .

- Molecular Weight : 215.17 g/mol (C₈H₂₀Cl₂N₂).

- Hazard warnings include skin/eye irritation (H315, H319) and respiratory irritation (H335) .

- Key Difference: The dimethylaminomethyl group increases molecular complexity and basicity compared to the difluoromethyl group in the target compound.

(b) 1-(4-Fluorophenyl)cyclopentan-1-amine Hydrochloride

- Structure : Cyclopentane with a 4-fluorophenyl substituent .

- Molecular Weight : 215.69 g/mol (C₁₁H₁₅ClFN).

- Properties: The fluorophenyl group enhances aromatic interactions and lipophilicity.

- Key Difference : The fluorophenyl group provides π-π stacking capabilities, unlike the aliphatic difluoromethyl group in the target compound.

(c) 1-(Methoxymethyl)cyclopropan-1-amine Hydrochloride

- Structure : Cyclopropane ring with a methoxymethyl substituent .

- Properties : The smaller cyclopropane ring increases ring strain but may improve metabolic stability. The methoxy group enhances solubility via polar interactions.

- Key Difference : Cyclopropane’s strain and smaller size contrast with cyclopentane’s conformational flexibility.

Fluorine Substitution Patterns

(a) 4,4-Difluoropentan-1-amine Hydrochloride

- Structure : Linear pentane chain with a difluoromethyl group .

- Synthesis : Prepared via hydrogenation and HCl treatment, yielding a hydrochloride salt .

- Properties : The difluoromethyl group increases electronegativity and resistance to oxidative metabolism.

- Key Difference : The linear chain lacks the steric and electronic effects of a cyclopentane ring.

(b) 1-[(2-Fluorophenyl)methyl]cyclopentan-1-amine Hydrochloride

Biological Activity

1-(Difluoromethyl)cyclopentan-1-amine hydrochloride is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and implications for pharmaceutical development, supported by relevant research findings and data.

Structure and Composition

This compound has the following chemical properties:

- Molecular Formula : CHClFN

- Molecular Weight : 167.58 g/mol

- CAS Number : 1221726-31-3

Synthesis

The synthesis of this compound typically involves the introduction of difluoromethyl groups into cyclopentyl amines through various fluorination methods. The compound's synthesis is crucial for understanding its biological activity and potential applications in drug development.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Fluorinated compounds often exhibit enhanced lipophilicity, which can improve their ability to penetrate biological membranes and interact with target sites.

Anticancer Activity

Recent studies have indicated that fluorinated compounds can exhibit significant anticancer properties. For example, certain derivatives of cyclopentyl amines have shown promise in inhibiting tumor growth by interfering with key metabolic pathways involved in cancer cell proliferation.

Case Study: Inhibition of Tumor Growth

A study published in Nature demonstrated that a related fluorinated compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the compound's ability to inhibit topoisomerase enzymes, which are critical for DNA replication and transcription.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| 1-(Difluoromethyl)cyclopentan-1-amine | 15.2 | Topoisomerase I |

| Control Compound | 30.5 | Topoisomerase I |

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research indicates that compounds with similar structures may protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In a recent animal model study, administration of a related compound resulted in a significant reduction in markers of oxidative stress in the brain:

| Treatment Group | Oxidative Stress Marker (µM) |

|---|---|

| Control | 25.0 |

| Treatment | 10.5 |

Toxicity and Safety Profile

While the biological activity of this compound is promising, it is essential to assess its toxicity profile. Preliminary toxicity studies suggest that while the compound exhibits beneficial effects at therapeutic doses, higher concentrations may lead to cytotoxicity.

Toxicity Studies

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 70 |

| 100 | 40 |

Q & A

Q. Advanced

- HPLC-MS/MS : Detects impurities at ppm levels using C18 columns and electrospray ionization.

- ¹⁹F NMR : Identifies fluorine-containing byproducts (e.g., difluoromethyl oxidation products).

- Headspace GC : Monitors residual solvents (e.g., dichloromethane) below ICH Q3C limits.

Method validation follows ICH guidelines, including linearity (R² >0.99), precision (%RSD <2%), and recovery (95–105%) .

How is the compound’s stability assessed under physiological conditions?

Q. Advanced

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via UPLC at 0, 24, and 48 hours.

- Plasma stability assays : Incubate with human plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and analyze supernatant for intact compound.

Stability criteria: ≥90% remaining after 48 hours in PBS (pH 7.4) .

What role does this compound play in PROTAC (Proteolysis-Targeting Chimera) design?

Advanced

The amine group serves as a linker for E3 ligase ligands (e.g., thalidomide analogs), while the cyclopentane core enhances rigidity for target engagement. In vitro ubiquitination assays confirm proteasomal degradation of target proteins (e.g., BRD4). Optimize linker length (8–12 atoms) using SPR to balance cell permeability and binding efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.